Cas no 2171161-53-6 ((3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid)

(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid
- 2171161-53-6
- EN300-1575999
- (3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid
-
- インチ: 1S/C23H26N2O5S/c1-15(12-22(27)28)25-21(26)14-31-11-10-24-23(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t15-/m0/s1
- InChIKey: VPJLZNBIEQNNSM-HNNXBMFYSA-N
- ほほえんだ: S(CC(N[C@@H](C)CC(=O)O)=O)CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 442.15624311g/mol
- どういたいしつりょう: 442.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1575999-1.0g |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1575999-10000mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1575999-50mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1575999-250mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1575999-0.1g |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1575999-0.25g |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1575999-0.5g |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1575999-5000mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1575999-100mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1575999-1000mg |
(3S)-3-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)butanoic acid |
2171161-53-6 | 1000mg |
$3368.0 | 2023-09-24 |
(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acidに関する追加情報
Compound CAS No. 2171161-53-6: (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid
The compound with CAS number 2171161-53-6, named as (3S)-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)butanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug discovery, biotechnology, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethylsulfanyl moiety, and a butanoic acid backbone. The stereochemistry at the central carbon atom (S configuration) is crucial for its biological activity and functional properties.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as stereoselective synthesis and peptide coupling techniques. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity and stability of the molecule during synthesis. This group is particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a temporary protective cap for amino groups. The ethylsulfanyl moiety introduces additional functionality, enhancing the molecule's versatility in applications ranging from catalysis to drug delivery systems.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. Researchers have demonstrated that the Fmoc group can be selectively removed under mild acidic conditions, revealing the underlying amino group for further reactions. This property makes it an ideal candidate for iterative assembly strategies, enabling the construction of large libraries of structurally diverse compounds for high-throughput screening.
In terms of biological applications, this compound has shown promise as a substrate for enzymes involved in sulfur-containing peptide bond formation. Its unique combination of functional groups allows it to serve as a substrate for cysteine proteases, making it a valuable tool in studying enzyme mechanisms and inhibitor design. Furthermore, the butanoic acid backbone provides a flexible platform for modifying the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior.
From a materials science perspective, this compound has been explored as a precursor for self-assembling monolayers (SAMs). The Fmoc group can be used to anchor the molecule onto various surfaces, creating highly ordered structures with potential applications in sensors, catalysis, and nanotechnology. Recent studies have highlighted its ability to form stable SAMs on gold surfaces, exhibiting excellent resistance to environmental degradation.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the preparation of the Fmoc derivative, coupling reactions to introduce the ethylsulfanyl group, and stereochemical resolution to achieve the desired S configuration at the central carbon. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity.
In conclusion, CAS No. 2171161-53-6 represents a versatile and sophisticated molecule with broad applicability across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and analytical techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new functionalities and applications for this compound, its significance in the chemical sciences is expected to grow significantly.
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